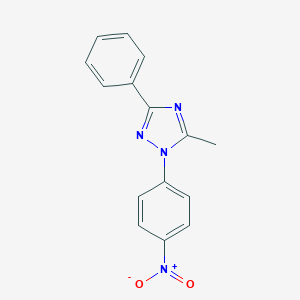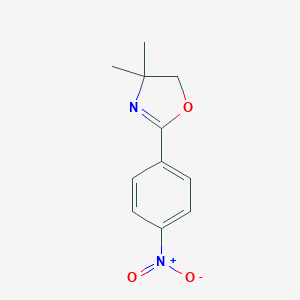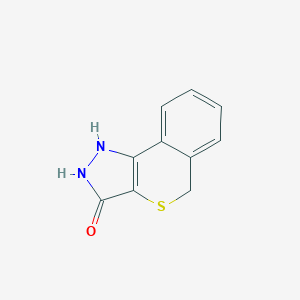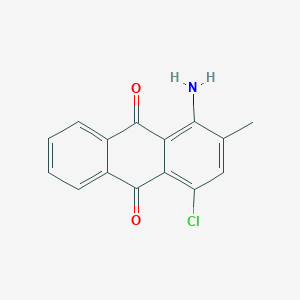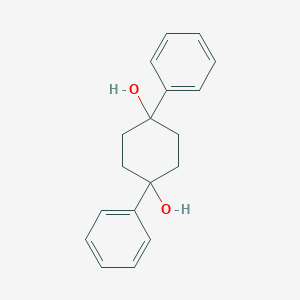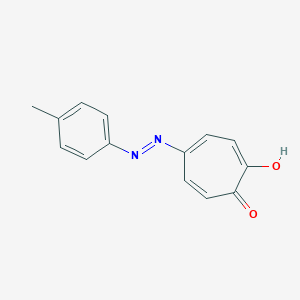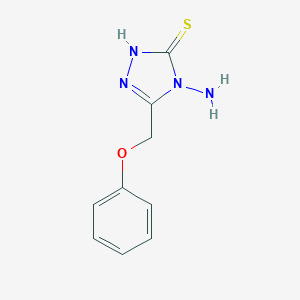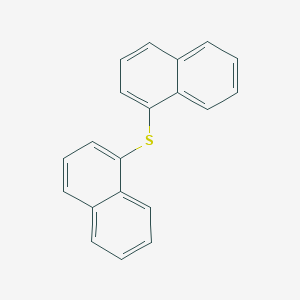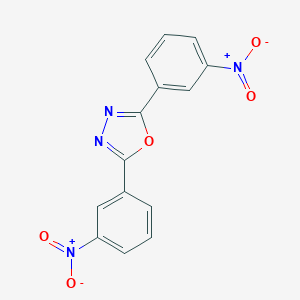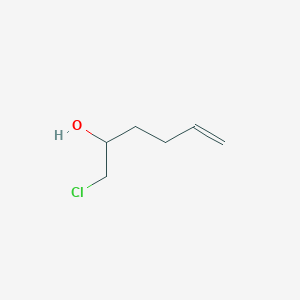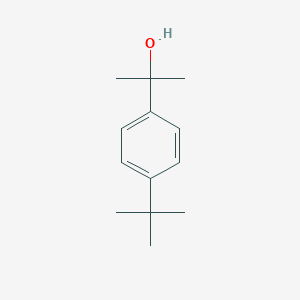
2-(4-Tert-butylphenyl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Tert-butylphenyl)propan-2-ol, commonly known as tert-butylphenylpropanol, is a chemical compound with the molecular formula C14H22O. It is a white crystalline solid that is widely used in scientific research for its unique properties. The compound is synthesized through a complex process that involves several steps and is used in various industries, including pharmaceuticals, agrochemicals, and cosmetics.
Mecanismo De Acción
The mechanism of action of 2-(4-Tert-butylphenyl)propan-2-ol is not fully understood. However, studies have shown that the compound can inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. It has also been shown to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models, which suggests that it may have therapeutic potential for the treatment of inflammatory diseases. It has also been shown to have antiviral activity, which could be useful in the development of new antiviral drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(4-Tert-butylphenyl)propan-2-ol in lab experiments is its unique properties. The compound exhibits anti-inflammatory, antioxidant, and antiviral properties, which make it a valuable tool for studying these biological processes. However, one of the limitations of using the compound is its toxicity. High doses of the compound can be toxic to cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-Tert-butylphenyl)propan-2-ol. One direction is to further investigate its mechanism of action. Understanding how the compound works at the molecular level could provide insights into its therapeutic potential. Another direction is to explore its potential as a drug candidate. The compound's anti-inflammatory, antioxidant, and antiviral properties make it a promising candidate for the development of new drugs. Finally, future research could focus on developing new synthesis methods for the compound that are more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 2-(4-Tert-butylphenyl)propan-2-ol involves several steps. The first step is the condensation of p-tert-butylphenol with acetone, which results in the formation of 4-(1,1-dimethylethyl)phenol. This intermediate is then reduced using sodium borohydride to yield the final product, this compound. The synthesis process is complex and requires careful control of reaction conditions to ensure high yield and purity.
Aplicaciones Científicas De Investigación
2-(4-Tert-butylphenyl)propan-2-ol has several applications in scientific research. One of the most significant applications is in the field of drug discovery. The compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs. It has also been shown to have antiviral activity against several viruses, including influenza and herpes simplex virus.
Propiedades
Número CAS |
23853-82-9 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.3 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)propan-2-ol |
InChI |
InChI=1S/C13H20O/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)14/h6-9,14H,1-5H3 |
Clave InChI |
NZOYROYEQWWFIB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)O |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(C)(C)O |
Otros números CAS |
23853-82-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(E)-2-Phenylethenyl]benzoic acid](/img/structure/B188980.png)
